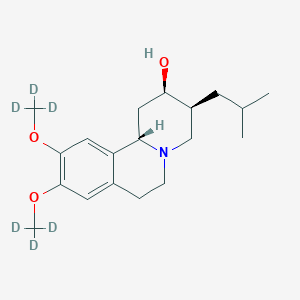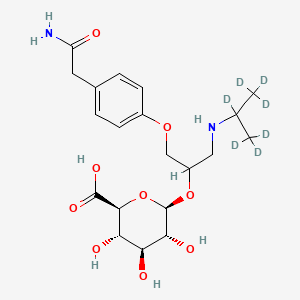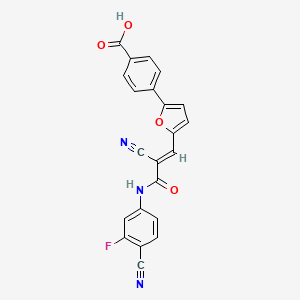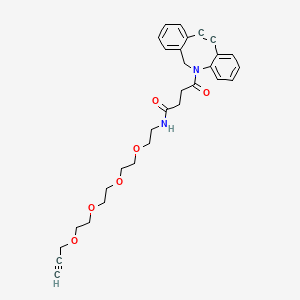
DBCO-PEG4-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG4-alkyne, also known as dibenzocyclooctyne-polyethylene glycol-4-alkyne, is a compound widely used in the field of bio-conjugation and click chemistry. This compound is characterized by the presence of a dibenzocyclooctyne group, a polyethylene glycol spacer, and an alkyne functional group. The dibenzocyclooctyne group is known for its high reactivity and selectivity, while the polyethylene glycol spacer provides water solubility and biocompatibility. The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making this compound a valuable tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-alkyne typically involves the following steps:
Formation of the Dibenzocyclooctyne Group: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced through a coupling reaction, often using a suitable linker such as an ester or amide bond.
Introduction of the Alkyne Group: The alkyne group is incorporated through a final coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. Common techniques include column chromatography, recrystallization, and spectroscopic analysis .
化学反応の分析
Types of Reactions
DBCO-PEG4-alkyne undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring through the reaction of the alkyne group with an azide group in the presence of a copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition: Does not require a catalyst and can be performed under mild conditions, often in aqueous buffers or cell culture media.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are widely used in bioconjugation, drug delivery, and imaging applications .
科学的研究の応用
DBCO-PEG4-alkyne has numerous scientific research applications, including:
作用機序
The mechanism of action of DBCO-PEG4-alkyne involves its high reactivity towards azide groups. The dibenzocyclooctyne group undergoes a strain-promoted azide-alkyne cycloaddition reaction, forming a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with natural biochemical processes, making it ideal for in vivo applications .
類似化合物との比較
Similar Compounds
DBCO-PEG4-NHS Ester: Contains a similar dibenzocyclooctyne group but with an NHS ester functional group for amine-reactive conjugation.
Biotin-PEG4-DBCO: Combines a biotin moiety with a dibenzocyclooctyne group for biotin-streptavidin-based applications.
DBCO-PEG4-Maleimide: Features a maleimide group for thiol-reactive conjugation.
Uniqueness
DBCO-PEG4-alkyne is unique due to its alkyne functional group, which allows for copper-catalyzed azide-alkyne cycloaddition reactions. This makes it highly versatile and suitable for a wide range of applications, from bio-conjugation to material science .
特性
分子式 |
C30H34N2O6 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C30H34N2O6/c1-2-16-35-18-20-37-22-23-38-21-19-36-17-15-31-29(33)13-14-30(34)32-24-27-9-4-3-7-25(27)11-12-26-8-5-6-10-28(26)32/h1,3-10H,13-24H2,(H,31,33) |
InChIキー |
SCJUDXLSXNVHDY-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



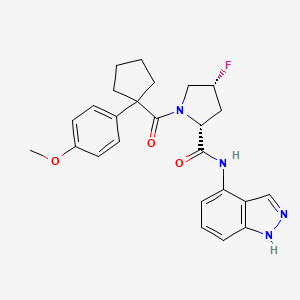
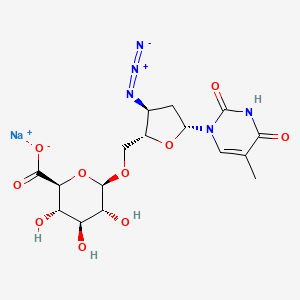
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
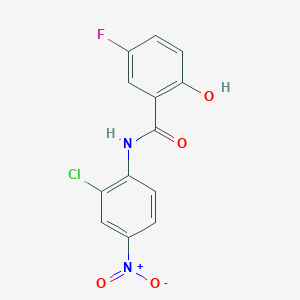
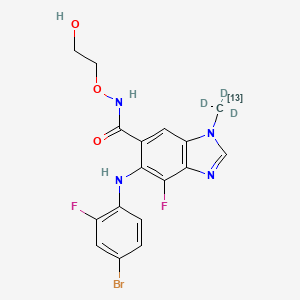
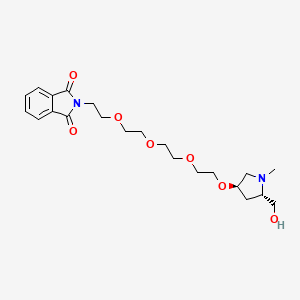
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

